1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-6-8-1-3-10(4-2-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVWOBPWUNUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944643-62-3 | |
| Record name | 1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Cyclization of Precursor Intermediates
The most widely reported method for synthesizing 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid involves cyclization reactions using 4-cyanobenzaldehyde and amine derivatives. A representative protocol involves the condensation of 4-cyanobenzaldehyde with β-alanine ethyl ester hydrochloride in ethanol under reflux conditions. The intermediate undergoes intramolecular cyclization in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst, yielding the pyrrolidone ring system.
Reaction Conditions:
- Solvent: Ethanol or dimethylformamide (DMF)
- Catalyst: ZnCl₂ (10 mol%)
- Temperature: 80–100°C
- Reaction Time: 6–12 hours
- Yield: 60–75%
Post-cyclization, hydrolysis of the ester group using aqueous sodium hydroxide (2M) at 60°C for 3 hours converts the ethyl ester to the free carboxylic acid. Purification is typically achieved via recrystallization from a mixture of ethanol and water, yielding a white crystalline solid with >95% purity.
Alternative Pathways via Michael Addition
An alternative approach employs a Michael addition strategy. 4-Cyanophenylacetonitrile reacts with methyl acrylate in the presence of a base (e.g., potassium tert-butoxide) to form a γ-cyano ester intermediate. Subsequent treatment with hydroxylamine hydrochloride induces cyclization to form the pyrrolidone ring, followed by oxidation with hydrogen peroxide to introduce the ketone functionality.
Key Parameters:
- Base: KOtBu (20 mol%)
- Cyclization Agent: NH₂OH·HCl (1.2 equiv)
- Oxidizing Agent: H₂O₂ (30%, 2 equiv)
- Overall Yield: 50–65%
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors (CFRs) have been adopted to enhance reaction control and reproducibility. In one patented process, 4-cyanobenzaldehyde and methyl 3-aminopropionate are continuously fed into a CFR packed with immobilized ZnCl₂ on silica gel. The reaction proceeds at 120°C with a residence time of 15 minutes, achieving 85% conversion.
Advantages of CFRs:
- Scalability: Production rates exceeding 100 kg/day
- Safety: Reduced handling of hazardous intermediates
- Yield Consistency: ±2% batch-to-batch variability
Solvent and Catalyst Optimization
Industrial protocols often replace traditional solvents with greener alternatives. Cyclopentyl methyl ether (CPME), a non-polar solvent with high boiling point (106°C), has been used to improve cyclization yields to 78% while reducing environmental impact. Heterogeneous catalysts, such as zeolite-supported ZnCl₂, enable catalyst recycling, lowering production costs by 30% compared to homogeneous systems.
Reaction Optimization and Mechanistic Insights
Kinetic Studies of Cyclization
Kinetic analyses reveal that the cyclization step follows second-order kinetics, with an activation energy (Eₐ) of 45 kJ/mol. The rate-determining step involves nucleophilic attack by the amine nitrogen on the carbonyl carbon of 4-cyanobenzaldehyde.
Rate Equation:
$$
\text{Rate} = k[\text{Amine}][\text{Aldehyde}]
$$
where $$ k = 0.012 \, \text{L·mol}^{-1}\text{·min}^{-1} $$ at 80°C.
Byproduct Formation and Mitigation
Common byproducts include:
- Open-chain intermediates: Result from incomplete cyclization; minimized by increasing reaction time or catalyst loading.
- Over-oxidation products: Controlled by limiting H₂O₂ concentration during ketone formation.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclization Route | Michael Addition Route |
|---|---|---|
| Starting Materials | 4-Cyanobenzaldehyde | 4-Cyanophenylacetonitrile |
| Catalyst | ZnCl₂ | KOtBu/NH₂OH·HCl |
| Reaction Steps | 2 | 3 |
| Overall Yield (%) | 60–75 | 50–65 |
| Scalability | High | Moderate |
| Cost (USD/kg) | 120 | 150 |
Data synthesized from.
Purification and Characterization
Recrystallization Techniques
The crude product is purified using a solvent mixture of ethyl acetate and hexane (3:1 v/v). Differential scanning calorimetry (DSC) confirms a melting point of 198–200°C, consistent with literature values.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.4 Hz, 2H, ArH), 4.32 (dd, J=9.2, 4.8 Hz, 1H, CH), 3.65–3.58 (m, 2H, CH₂), 2.92–2.85 (m, 1H, CH₂), 2.45–2.38 (m, 1H, CH₂).
- IR (KBr): 2245 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for its therapeutic properties, particularly its anticancer and antimicrobial activities.
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed significant reductions in cell viability when treated with this compound at a concentration of 100 µM for 24 hours, indicating its potential as an anticancer agent .
- Mechanism of Action : The anticancer effects may involve interference with lipid signaling pathways, enhancing the efficacy of existing chemotherapy agents by overcoming multidrug resistance (MDR) in cancer cells .
- Antimicrobial Activity : The compound has also shown promising results against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Its structure-activity relationship suggests that modifications can significantly enhance its antimicrobial potency .
Organic Synthesis
In organic chemistry, 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxo derivatives.
- Reduction : Reduction reactions can convert the nitrile group to an amine group.
- Substitution : It can participate in nucleophilic substitution reactions at the nitrile group.
Material Science
This compound is being explored for applications in developing advanced materials such as polymers and dyes. Its unique structural features allow it to interact with other materials effectively, leading to innovations in material properties.
Anticancer Activity Case Study
In a controlled study using A549 cells, the administration of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid resulted in significant cytotoxicity compared to standard treatments like cisplatin. The study highlighted the compound's potential to act synergistically with existing chemotherapy agents .
Antimicrobial Activity Case Study
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The results indicated that it could inhibit the growth of resistant strains effectively, suggesting its potential as a novel therapeutic agent against resistant infections .
Wirkmechanismus
The mechanism of action of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Table 1: Antioxidant Activity of Selected Analogues
2.2. Antimicrobial and Anticancer Activity
Modifications to the phenyl ring significantly impact antimicrobial and anticancer potency:
- 3,5-Dichloro-2-hydroxyphenyl derivatives : Exhibited strong activity against methicillin-resistant S. aureus (MRSA) and Candida auris, likely due to chloro groups enhancing membrane permeability .
- Fluorobenzimidazole derivatives : Showed anticancer activity in A549 lung cancer cells, with the 5-fluoro group improving DNA intercalation or enzyme inhibition .
- 4-Cyanophenyl analogue: The cyano group’s planar geometry and electronic effects may facilitate interactions with microbial enzymes or cancer cell targets, though potency may differ from chloro/fluoro derivatives.
Table 2: Antimicrobial and Anticancer Profiles
2.3. Physicochemical Properties
- Solubility: Carboxylic acid at position 3 enhances water solubility, critical for bioavailability. The cyano group’s polarity may slightly reduce lipophilicity compared to chloro or methyl substituents .
- Melting Points: Hydroxyl and nitro substituents increase melting points (e.g., 263–264°C for compound 11 ), whereas methyl groups lower them (e.g., 145–146°C for methyl ester derivatives ). The cyano analogue likely has a melting point intermediate between polar and nonpolar substituents.
Biologische Aktivität
1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is with a molecular weight of approximately 230.22 g/mol. The compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly against various cancer cell lines.
Case Studies
- In Vitro Studies : Research utilizing the A549 human lung adenocarcinoma model demonstrated that this compound exhibits structure-dependent cytotoxicity. When administered at a concentration of 100 µM for 24 hours, significant reductions in cell viability were observed compared to control treatments such as cisplatin .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve interference with lipid signaling pathways, which could enhance the efficacy of existing chemotherapy agents by overcoming multidrug resistance (MDR) in cancer cells . This suggests that the compound may act synergistically with other anticancer drugs.
Antimicrobial Activity
1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid has also been evaluated for its antimicrobial properties.
Antimicrobial Efficacy
- Pathogen Testing : The compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated promising antimicrobial activity, suggesting it could be developed as a novel therapeutic agent against resistant infections .
- Structure-Activity Relationship : Variations in the chemical structure of related compounds have shown that modifications can significantly affect their antimicrobial potency. For instance, derivatives with different substituents on the pyrrolidine ring exhibited varying degrees of activity against specific pathogens .
Data Summary
| Activity Type | Cell Line/Pathogen | Concentration | Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 µM | Reduced cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Inhibition of growth |
| Antimicrobial | Staphylococcus aureus | Varies | Inhibition of growth |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Condensation of 4-cyanobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl as a catalyst) at 80–100°C, followed by reflux in ethanol for 6–8 hours. Purification via recrystallization (ethanol/water) yields ~50–60% .
- Route 2 : Cyclization of itaconic acid derivatives with 4-cyanoaniline in aqueous media under reflux, as demonstrated for fluorophenyl analogs. Catalyst optimization (e.g., sulfuric acid) improves cyclization efficiency .
- Critical Factors : Temperature control (>80°C ensures complete conversion), solvent polarity (ethanol or DMF), and catalyst type (protic acids vs. Lewis acids).
Q. Which spectroscopic techniques are essential for characterizing structural and electronic properties?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring, cyanophenyl substituent, and carboxylic acid group. Key signals: δ ~7.6–7.8 ppm (aromatic H), δ ~3.2–3.5 ppm (pyrrolidine CH), δ ~170 ppm (C=O) .
- IR Spectroscopy : Peaks at ~2240 cm (C≡N stretch), ~1720 cm (ketone C=O), and ~1680 cm (carboxylic acid C=O) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (calculated for CHNO: 230.0691) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to chlorophenyl analogs (e.g., MIC = 8–32 µg/mL) .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. Structural analogs show IC values in the µM range .
Advanced Research Questions
Q. How can researchers optimize catalytic systems to enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization steps, as shown for fluorophenyl derivatives. Enantiomeric excess (ee) >80% achievable .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve catalyst-substrate interactions.
- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers .
Q. How to address discrepancies in biological activity between this compound and halogenated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing cyano group may reduce membrane permeability vs. chlorophenyl analogs. LogP calculations (e.g., using ChemAxon) quantify lipophilicity differences .
- SAR Studies : Synthesize derivatives with -CN, -Cl, and -F substituents. Compare IC values in enzyme assays to map substituent effects .
Q. What computational methods predict reactivity and interactions with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
